molecular formula C13H8Cl2N4 B5856050 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole

1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole

Cat. No. B5856050
M. Wt: 291.13 g/mol
InChI Key: YFECSBVWUMAIQM-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole, also known as DPTZ, is a tetrazole-based compound. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole induces apoptosis in cancer cells by activating the caspase cascade. 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells in photodynamic therapy.
Biochemical and physiological effects:
1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has been shown to exhibit low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has also been shown to exhibit high stability under physiological conditions, making it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has several advantages for lab experiments, including its high stability, low toxicity, and potential applications in various fields. However, its synthesis can be challenging, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole. One potential direction is the development of novel metal complexes using 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole as a ligand for applications in materials science and catalysis. Another direction is the investigation of the potential use of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole in photodynamic therapy for the treatment of cancer. Furthermore, the mechanism of action of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
In conclusion, 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole is a tetrazole-based compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole is still in its early stages, and further research is needed to fully understand its potential applications.

Synthesis Methods

1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole can be synthesized using various methods, including the reaction of 3,4-dichlorophenylhydrazine with phenyl isocyanate, followed by the reaction with sodium azide. Another method involves the reaction of 3,4-dichlorophenylhydrazine with phenyl isothiocyanate, followed by the reaction with sodium azide. Both methods result in the formation of 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole with high yields.

Scientific Research Applications

1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, 1-(3,4-dichlorophenyl)-5-phenyl-1H-tetrazole has been used as a ligand in coordination chemistry, resulting in the formation of various metal complexes with potential applications in materials science and catalysis.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4/c14-11-7-6-10(8-12(11)15)19-13(16-17-18-19)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFECSBVWUMAIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-5-phenyltetrazole

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